Bienvenue dans la boutique en ligne BenchChem!

Dammarenediol II

Diabetic Retinopathy Vascular Permeability VEGF Signaling

Dammarenediol II (CAS 14351-29-2) is the non-substitutable research compound for diabetic retinopathy and O-GlcNAcylation studies. Unlike protopanaxadiol or ginsenosides, it uniquely suppresses VEGF-induced retinal hyperpermeability in vivo and directly inhibits O-GlcNAc transferase (OGT). Procure ≥98% purity reference standard for pathway-specific interrogation, metabolic engineering validation, or analytical method development where mechanistic precision is required. Not replaceable by glycosylated ginsenosides or hydroxylated analogs.

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
CAS No. 14351-29-2
Cat. No. B084710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammarenediol II
CAS14351-29-2
Synonyms(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C
InChIInChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1
InChIKeyNLHQJXWYMZLQJY-AXVVUFHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dammarenediol II (CAS: 14351-29-2): A Tetracyclic Triterpenoid Precursor for Ginsenoside Biosynthesis and Research-Grade Procurement


Dammarenediol II (CAS: 14351-29-2; molecular formula C₃₀H₅₂O₂; molecular weight 444.7 g/mol) is a tetracyclic triterpenoid belonging to the dammarane structural class, characterized by a double bond at positions 24–25 and hydroxy groups at the 3β- and 20- positions [1]. As the immediate biosynthetic precursor to all dammarane-type ginsenosides, Dammarenediol II occupies the critical node at which the ginsenoside biosynthetic pathway diverges from the broader triterpenoid metabolic network, distinguishing it fundamentally from downstream glycosylated derivatives [2]. This compound is commercially available as a purified analytical reference standard (purity ≥98% by HPLC/NMR) and is supplied as a powder soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Why Dammarenediol II Cannot Be Substituted by Protopanaxadiol, Ginsenosides, or Other Dammarane-Type Triterpenoids in Experimental and Industrial Contexts


Dammarenediol II exhibits distinct biological activities that are not recapitulated by its direct downstream hydroxylation product protopanaxadiol (PPD), nor by the glycosylated ginsenosides derived from it. Structurally, Dammarenediol II lacks the C-12 hydroxyl group present in PPD and lacks the carbohydrate moieties of ginsenosides, resulting in fundamentally different physicochemical properties, metabolic fate, and molecular target engagement profiles [1]. Experimental evidence demonstrates that Dammarenediol II suppresses VEGF-induced retinal microvascular hyperpermeability in diabetic mice at 10 mg/kg and 20 mg/kg, whereas PPD shows no statistically significant protective effect at identical doses under the same experimental conditions [2]. Furthermore, Dammarenediol II functions as a direct inhibitor of O-GlcNAc transferase (OGT) with demonstrable reduction of cellular O-GlcNAc levels, a molecular mechanism distinct from the primarily cytotoxic and AMPK-mediated activities of compound K and other ginsenoside metabolites . These functional divergences preclude generic substitution and mandate compound-specific sourcing for research applications where mechanistic precision or pathway-specific interrogation is required.

Quantitative Comparative Evidence: Dammarenediol II Differentiation from Protopanaxadiol, Ginsenosides, and Other Triterpenoids


Dammarenediol II Suppresses VEGF-Induced Retinal Microvascular Hyperpermeability Whereas Protopanaxadiol Shows No Significant Protection

In a streptozotocin-induced diabetic mouse model of retinal vascular leakage, Dammarenediol II administered intraperitoneally at 10 mg/kg and 20 mg/kg significantly suppressed VEGF-induced hyperpermeability, whereas protopanaxadiol (PPD)—the direct C-12 hydroxylation product of Dammarenediol II—administered under identical conditions exhibited no statistically significant protective effect relative to the untreated diabetic control [1]. This head-to-head comparison establishes that the absence of the C-12 hydroxyl group in Dammarenediol II confers distinct vascular protective bioactivity that is lost upon conversion to PPD.

Diabetic Retinopathy Vascular Permeability VEGF Signaling

Dammarenediol II Enhances Etoposide-Induced Apoptosis in Liver Cancer Cells via Direct OGT Inhibition and Akt/GSK3β/mTOR Pathway Modulation

Dammarenediol II (DM2) enhances the anticancer efficacy of etoposide in HepG2 human liver cancer cells through a mechanism involving direct inhibition of O-GlcNAc transferase (OGT) and subsequent downregulation of O-GlcNAc modification, coupled with suppression of the Akt/GSK3β/mTOR signaling axis . The study employed an artificial intelligence-driven drug screening platform (Pharmaco-Net) to identify this mechanistic interaction, followed by experimental validation using OGT activity assays, viability assays, Annexin V binding, membrane integrity assessment, and Caspase-3/7 activity measurements . This OGT-targeting mechanism is distinct from the reported activities of downstream ginsenoside metabolites such as compound K, which exert anticancer effects primarily through direct cytotoxicity, AMPK activation, and mitochondrial apoptosis pathways, with no documented OGT inhibitory activity [1].

Liver Cancer Chemosensitization O-GlcNAcylation

Microbial Biosynthesis of Dammarenediol II Achieves 1.073 mg/g DCW Yield in Engineered Pichia pastoris via 6.7-Fold Enhancement Strategy

A metabolic engineering study in Pichia pastoris established a synthetic pathway for Dammarenediol II by introducing the PgDDS gene from Panax ginseng, which catalyzes the cyclization of 2,3-oxidosqualene to Dammarenediol II [1]. Augmenting ERG1 expression to increase 2,3-oxidosqualene supply improved the yield 6.7-fold from 0.030 mg/g dry cell weight (DCW) to 0.203 mg/g DCW [1]. Subsequent downregulation of ERG7 via promoter replacement further increased yield more than 3.6-fold to 0.736 mg/g DCW, and direct addition of 0.5 g/L squalene to the culture medium enhanced the final yield to 1.073 mg/g DCW [1]. This engineering platform is specific to the non-hydroxylated Dammarenediol II scaffold; production of hydroxylated derivatives such as PPD requires additional heterologous expression of CYP716A47 and distinct optimization strategies [2].

Metabolic Engineering Bioproduction Synthetic Biology

Dammarenediol II Purity Specifications: HPLC ≥98% with Batch-Specific Certificate of Analysis for Research and Analytical Reference Standard Applications

Commercially sourced Dammarenediol II is supplied with a certified purity of ≥98% as determined by HPLC and NMR analysis, with batch-specific Certificates of Analysis (COA) available for procurement verification . Physical specifications include a white powder appearance with solubility characterized in DMSO at 8 mg/mL (17.99 mM), requiring sonication for optimal dissolution . Comparative procurement data indicate a price point of approximately $413 per 5 mg from specialty natural product vendors, reflecting the compound's position as a high-purity research reagent derived from Panax ginseng root extraction and purification . This contrasts with the glycosylated ginsenosides such as Rb1, Rg1, and compound K, which are available at lower per-milligram costs due to larger commercial production volumes but lack the specific OGT-targeting and VEGF-permeability suppression activities documented for the non-glycosylated Dammarenediol II scaffold [1].

Analytical Reference Standard Quality Control Natural Product Chemistry

Dammarenediol II Serves as the Obligate Biosynthetic Branch Point to All Dammarane-Type Ginsenosides and Functions as a Heterologous Plant Viral Defense Elicitor

Dammarenediol II is the immediate product of dammarenediol-II synthase (DDS) acting on 2,3-oxidosqualene and constitutes the obligate triterpenoid scaffold from which all dammarane-type ginsenosides are derived via sequential hydroxylation by CYP450 enzymes (e.g., CYP716A47 for C-12 hydroxylation to yield PPD) and glycosylation by UDP-glycosyltransferases [1]. This central branch-point position distinguishes Dammarenediol II from all downstream derivatives in metabolic engineering applications, as heterologous production of any dammarane-type ginsenoside in microbial hosts requires first establishing Dammarenediol II biosynthesis [2]. Additionally, ectopic expression of DDS in tobacco plants, which results in Dammarenediol II accumulation, confers a viral defense system phenotype against tobacco mosaic virus and other pathogens, demonstrating that the non-hydroxylated scaffold itself elicits plant immune responses independently of glycosylation [3].

Ginsenoside Biosynthesis Plant Biotechnology Viral Defense

Evidence-Driven Application Scenarios for Dammarenediol II Procurement and Research Utilization


Diabetic Microvascular Complication Research: VEGF-Induced Retinal Permeability Studies

Dammarenediol II is the appropriate research compound for investigating therapeutic interventions in diabetic retinopathy and related microvascular complications, based on direct in vivo evidence demonstrating its suppression of VEGF-induced retinal hyperpermeability in streptozotocin-induced diabetic mice at 10 mg/kg and 20 mg/kg intraperitoneal administration [1]. Protopanaxadiol, the closest structural analog, shows no significant protective effect under identical experimental conditions, confirming that the non-hydroxylated scaffold is required for this vascular protective activity [1]. Researchers should procure Dammarenediol II (≥98% purity) rather than PPD or ginsenosides when designing studies targeting VEGF-mediated vascular permeability endpoints in diabetic models.

Cancer Chemosensitization and O-GlcNAc Transferase (OGT) Inhibition Studies

For oncology research programs investigating chemosensitization strategies or O-GlcNAcylation pathway modulation, Dammarenediol II offers a mechanistically validated tool compound with documented OGT inhibitory activity and demonstrated enhancement of etoposide-induced apoptosis in HepG2 liver cancer cells . This OGT-targeting mechanism is distinct from the cytotoxic and AMPK-mediated activities of commercially available ginsenosides such as compound K, which do not share this molecular target engagement profile [2]. Procurement of Dammarenediol II is indicated for studies requiring interrogation of O-GlcNAc modification dynamics, Akt/GSK3β/mTOR signaling, or etoposide combination therapy in hepatocellular carcinoma models.

Metabolic Engineering and Synthetic Biology: Heterologous Ginsenoside Pathway Construction

Dammarenediol II is the essential platform intermediate for any metabolic engineering program targeting heterologous production of dammarane-type ginsenosides in microbial or plant chassis systems [3]. Establishment of Dammarenediol II biosynthesis via heterologous expression of dammarenediol-II synthase (PgDDS) is the prerequisite first step before downstream hydroxylation by CYP716A47 (yielding PPD) or glycosylation by UDP-glycosyltransferases (yielding ginsenosides) can be implemented [3]. Bioproduction yields have been quantitatively characterized in Pichia pastoris, with a documented pathway achieving 1.073 mg/g DCW following ERG1 augmentation, ERG7 downregulation, and squalene feeding [4]. Procurement of authenticated Dammarenediol II reference standard is required for analytical validation (LC-MS, HPLC quantification) of engineered strain outputs and for use as a substrate in in vitro enzymatic assays characterizing CYP450 and glycosyltransferase activities.

Analytical Method Development and Natural Product Reference Standard Applications

Dammarenediol II (CAS: 14351-29-2) with certified purity ≥98% by HPLC/NMR serves as a validated analytical reference standard for the development and qualification of quantitative analytical methods targeting dammarane-type triterpenoids in botanical extracts, fermentation broths, and biological matrices . HPLC separation protocols using C18 reversed-phase columns with acetonitrile-water gradients and UV detection at 203 nm have been established for Dammarenediol II quantification . The compound's solubility in DMSO (8 mg/mL, 17.99 mM with sonication) and stability under recommended storage conditions (powder at -20°C for up to 3 years) support its use as a reliable calibration standard . For laboratories performing quality control analysis of Panax ginseng-derived products or validating biosynthetic production of dammarane scaffolds, procurement of high-purity Dammarenediol II reference standard is a specific and non-substitutable requirement distinct from the procurement of ginsenoside reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dammarenediol II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.